ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
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Overview
Description
Ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and ester functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoacetyl bromide to form the thiazole ring, followed by esterification with ethanol to introduce the ethyl carboxylate group. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazolo[4,5-b]pyridine derivatives.
Oxidation and Reduction: Altered thiazole ring structures with different oxidation states.
Ester Hydrolysis: Formation of 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid.
Scientific Research Applications
Ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The thiazole ring can interact with various receptors or enzymes, modulating their activity. These interactions can lead to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can be compared with other thiazole and pyridine derivatives:
Ethyl 2-chloro-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid: The carboxylic acid form, which can be more reactive in certain chemical reactions.
Properties
IUPAC Name |
ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-2-14-8(13)5-3-4-11-7-6(5)15-9(10)12-7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKDUAHLDXECQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=C1)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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